molecular formula C22H24N4O4S B3300841 2,5-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904825-34-9

2,5-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3300841
CAS No.: 904825-34-9
M. Wt: 440.5 g/mol
InChI Key: BUJNUEVBSHSEGW-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a combination of methoxy, pyrrolidinyl, pyridazinyl, and sulfonamide functional groups

Properties

IUPAC Name

2,5-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-29-18-8-10-20(30-2)21(15-18)31(27,28)25-17-7-5-6-16(14-17)19-9-11-22(24-23-19)26-12-3-4-13-26/h5-11,14-15,25H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJNUEVBSHSEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridazinyl Intermediate: This step involves the reaction of a suitable pyridazine precursor with pyrrolidine under specific conditions to form the pyridazinyl intermediate.

    Coupling with the Phenyl Ring: The pyridazinyl intermediate is then coupled with a phenyl ring that contains the 2,5-dimethoxy substituents.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The pyridazinyl and sulfonamide groups are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Biological Activity

2,5-Dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The IUPAC name for this compound is 2,5-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide. The synthesis typically involves several steps:

  • Formation of the Pyridazinyl Intermediate: A pyridazine precursor reacts with pyrrolidine under controlled conditions.
  • Coupling with the Phenyl Ring: The pyridazinyl intermediate is coupled with a phenyl ring containing 2,5-dimethoxy substituents.

Biological Activity

The biological activities of sulfonamide derivatives, including this compound, have been explored in various studies. Key findings include:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, sulfonamide derivatives have shown effectiveness against various cancer cell lines, including colon carcinoma and breast cancer. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

CompoundActivityCell Line
Compound AHighHCT-15 (Colon)
Compound BModerateMCF-7 (Breast)

Cardiovascular Effects

A study evaluating the cardiovascular effects of benzene sulfonamides demonstrated that certain derivatives could alter perfusion pressure and coronary resistance in isolated rat heart models. This suggests potential applications in treating cardiovascular diseases.

Experimental Design:

  • Control Group: Krebs-Henseleit solution only
  • Experimental Groups: Various concentrations of benzenesulfonamide derivatives
GroupCompoundDose (nM)
IControl-
IICompound 10.001
IIICompound 20.001
IVCompound 30.001

Results:
The results indicated significant differences in perfusion pressure between control and treated groups, highlighting the potential of these compounds to influence cardiovascular function .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition: The sulfonamide group can inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound may interact with various receptors, influencing signaling pathways related to cell growth and proliferation.

Case Studies

Several case studies have investigated the efficacy of similar sulfonamide compounds:

  • Study on Anticancer Properties: A compound structurally related to our target demonstrated a significant reduction in tumor size in xenograft models.
  • Cardiovascular Impact Assessment: Another study showed that a different sulfonamide derivative reduced blood pressure in hypertensive rat models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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